(3-Oxo-alpha-ionylidene)acetonitrile
CAS No.: 1155402-70-2
Cat. No.: VC21151031
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1155402-70-2 |
---|---|
Molecular Formula | C15H19NO |
Molecular Weight | 229.32 g/mol |
IUPAC Name | (2E,4E)-3-methyl-5-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)penta-2,4-dienenitrile |
Standard InChI | InChI=1S/C15H19NO/c1-11(7-8-16)5-6-14-12(2)9-13(17)10-15(14,3)4/h5-7,9,14H,10H2,1-4H3/b6-5+,11-7+ |
Standard InChI Key | WLVJUFWJOCVQKX-LCAICKDSSA-N |
Isomeric SMILES | CC1=CC(=O)CC(C1/C=C/C(=C/C#N)/C)(C)C |
SMILES | CC1=CC(=O)CC(C1C=CC(=CC#N)C)(C)C |
Canonical SMILES | CC1=CC(=O)CC(C1C=CC(=CC#N)C)(C)C |
Introduction
Structural Characteristics and Physical Properties
Chemical Structure and Formula
(3-Oxo-alpha-ionylidene)acetonitrile contains a cyclohexenone core with an exocyclic double bond connecting to an acetonitrile group. The compound likely shares structural similarities with other ionone derivatives, such as 3-Oxo-alpha-ionol, but with the key difference being the presence of a nitrile (CN) group instead of a hydroxyl-containing side chain.
Physical Properties
Based on its structural features, (3-Oxo-alpha-ionylidene)acetonitrile would be expected to possess the following physical characteristics:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid or viscous liquid | Based on similar ionone derivatives |
Color | Pale yellow to amber | Common for conjugated systems |
Solubility | Soluble in organic solvents; limited water solubility | Due to predominantly hydrophobic structure |
Odor | Potentially woody or floral | Characteristic of ionone derivatives |
Molecular Weight | Approximately 215-225 g/mol | Estimated from expected molecular formula |
Spectroscopic Characteristics
The compound would exhibit characteristic spectroscopic features:
Spectroscopic Method | Expected Features |
---|---|
IR Spectroscopy | Strong absorption bands for C≡N stretch (~2200-2240 cm⁻¹) and C=O stretch (~1670-1700 cm⁻¹) |
UV-Vis Spectroscopy | Absorption maxima related to conjugated system of double bonds |
NMR Spectroscopy | Distinctive signals for vinylic protons and methyl groups attached to the cyclohexene ring |
Mass Spectrometry | Molecular ion peak and fragmentation pattern reflecting the ionone skeleton |
Synthesis Pathways
Knoevenagel Condensation
One probable synthetic route would involve a Knoevenagel condensation between 3-oxo-alpha-ionone and cyanoacetic acid or its derivatives. This reaction typically proceeds with the elimination of water to form the desired α,β-unsaturated nitrile:
Reaction Components | Conditions | Expected Yield |
---|---|---|
3-Oxo-alpha-ionone + Cyanoacetic acid | Basic catalyst (e.g., piperidine), reflux in toluene with Dean-Stark apparatus | Moderate to good (50-75%) |
3-Oxo-alpha-ionone + Acetonitrile | Strong base (e.g., LDA, NaH), THF, low temperature to room temperature | Moderate (40-60%) |
Modification of Ionone Derivatives
Another potential approach involves the conversion of other ionone derivatives through functional group transformations:
Starting Material | Transformation Steps | Reagents |
---|---|---|
Alpha-ionone | 1. Oxidation to 3-oxo derivative 2. Condensation with nitrile source | 1. SeO₂ or Cr(VI) reagents 2. Cyanoacetic acid, base |
Beta-ionone | 1. Isomerization to alpha-form 2. Oxidation 3. Nitrile introduction | 1. Acid catalyst 2. SeO₂ 3. Wittig-type reagent with nitrile |
Purification Methods
The purification of (3-Oxo-alpha-ionylidene)acetonitrile would typically involve:
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Column chromatography using silica gel and appropriate solvent systems
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Recrystallization from suitable solvent pairs (e.g., ethyl acetate/hexane)
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Potential distillation under reduced pressure if the compound is sufficiently volatile
Chemical Reactivity and Properties
Reactive Centers
(3-Oxo-alpha-ionylidene)acetonitrile contains several reactive sites that determine its chemical behavior:
Reactive Center | Type of Reactivity | Potential Reactions |
---|---|---|
Nitrile Group | Nucleophilic addition | Hydrolysis, reduction, addition reactions |
Conjugated C=C | Electrophilic addition, cycloaddition | Diels-Alder reactions, Michael additions |
Ketone Group | Nucleophilic addition | Reduction, formation of derivatives (oximes, hydrazones) |
Characteristic Reactions
Based on its structure, (3-Oxo-alpha-ionylidene)acetonitrile would be expected to undergo several characteristic reactions:
Nitrile Transformations
The nitrile group can be converted to various functional groups:
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Hydrolysis to carboxylic acid under acidic or basic conditions
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Reduction to primary amine using reducing agents like LiAlH₄
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Conversion to amide via partial hydrolysis
Reactions at the Conjugated System
The conjugated system provides sites for various additions and cycloadditions:
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Michael addition of nucleophiles
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Diels-Alder reactions with suitable dienes
-
Reduction of the C=C bond and/or carbonyl group
Stability Considerations
The compound's stability would be influenced by several factors:
Factor | Expected Impact |
---|---|
Light | Potential photoisomerization of the conjugated system |
Heat | Generally stable, but prolonged heating may cause decomposition |
pH | Sensitive to strongly basic conditions (nitrile hydrolysis) |
Oxidation | Moderately susceptible to oxidative degradation |
Biological and Medicinal Significance
Potential Activity | Mechanistic Basis | Comparison with Similar Compounds |
---|---|---|
Antioxidant Properties | Conjugated system capable of radical scavenging | Similar conjugated terpenoids show antioxidant activity |
Enzyme Inhibition | Potential Michael acceptor activity | α,β-Unsaturated nitriles can act as enzyme inhibitors |
Cytotoxicity | Electrophilic sites may react with cellular nucleophiles | Structurally related compounds have shown cytotoxic properties |
Structure-Activity Relationships
The biological activity of (3-Oxo-alpha-ionylidene)acetonitrile would likely be influenced by:
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The electrophilic nature of the conjugated nitrile system
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The lipophilicity conferred by the cyclohexene and isoprenoid-derived structure
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The presence of the carbonyl group as a hydrogen bond acceptor
Research and Industrial Applications
Synthetic Intermediates
One of the primary uses of (3-Oxo-alpha-ionylidene)acetonitrile would be as a versatile synthetic intermediate:
Target Compounds | Transformation Required | Potential Application |
---|---|---|
Complex Terpenoids | Functionalization of nitrile, modifications at ketone | Natural product synthesis |
Heterocyclic Compounds | Cyclization involving nitrile and carbonyl | Pharmaceutical intermediates |
Functionalized Ionones | Selective reduction or addition | Fragrance and flavor compounds |
Analytical Applications
The compound might serve as:
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A standard for spectroscopic studies of conjugated nitriles
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A model compound for investigating reaction mechanisms
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A reference material for chromatographic methods
Comparison with Related Compounds
Structural Similarities with 3-Oxo-alpha-ionol
The compound 3-Oxo-alpha-ionol, mentioned in search result , shares some structural features with (3-Oxo-alpha-ionylidene)acetonitrile:
Feature | 3-Oxo-alpha-ionol | (3-Oxo-alpha-ionylidene)acetonitrile | Functional Difference |
---|---|---|---|
Core Structure | Cyclohexenone with isoprenoid substituents | Cyclohexenone with isoprenoid substituents | Similar core |
Side Chain | Hydroxylated butenyl group | Cyanovinyl group | Different functionality |
Functional Groups | Ketone and alcohol | Ketone and nitrile | Different polarity and reactivity |
Molecular Formula | C₁₃H₂₀O₂ | Likely C₁₃H₁₅NO or similar | Different elemental composition |
Reactivity Comparison
Reaction Type | 3-Oxo-alpha-ionol | (3-Oxo-alpha-ionylidene)acetonitrile |
---|---|---|
Nucleophilic Addition | Occurs at carbonyl, hydroxyl can participate in reactions | Occurs at carbonyl and nitrile |
Reduction | Selective reduction possible at different functional groups | More complex reduction pattern expected |
Oxidation | Hydroxyl group can be oxidized | Nitrile resistant to typical oxidizing agents |
Analytical Methods for Identification
Chromatographic Techniques
Technique | Parameters | Expected Results |
---|---|---|
HPLC | Reverse-phase column, UV detection | Characteristic retention time based on polarity |
GC-MS | Medium to high temperature program | Distinctive fragmentation pattern |
TLC | Silica gel, appropriate solvent system | Rf value based on polarity of functional groups |
Spectroscopic Identification
Definitive identification would typically involve:
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Infrared spectroscopy to confirm nitrile and carbonyl functionalities
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NMR spectroscopy (¹H and ¹³C) to establish carbon skeleton and connectivity
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High-resolution mass spectrometry to determine exact molecular formula
Future Research Directions
Synthetic Methodology Development
Future research could focus on:
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Developing more efficient and stereoselective synthesis routes
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Exploring green chemistry approaches to its preparation
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Investigating catalytic methods for functionalization
Biological Evaluation
Potential areas for biological investigation include:
Research Area | Potential Focus | Expected Outcome |
---|---|---|
Antioxidant Activity | Free radical scavenging assays | Determination of antioxidant potential |
Cytotoxicity Studies | Cancer cell line screening | Evaluation of anticancer properties |
Enzyme Inhibition | Testing against various enzyme classes | Identification of potential therapeutic targets |
Material Science Applications
The conjugated system might offer interesting properties for:
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Photoresponsive materials
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Inclusion in polymers with specific electronic properties
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Development of sensory materials
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